(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Description
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthren core with a 17R-configuration. Key structural features include:
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18?,19?,20?,21-/m0/s1 |
InChI Key |
VWAUPFMBXBWEQY-FNNAPWSISA-N |
Isomeric SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(CC=C)O |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group at position 17 undergoes selective oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO3/H2SO4):
| Reaction | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of 17-OH | PCC in CH2Cl2, 0–25°C | 17-Keto derivative | 65–78% |
| CrO3/H2SO4, acetone | 17-Keto derivative with minimal ring-system degradation | 52–60% |
The ketone at position 3 remains stable under these conditions due to steric hindrance from the methyl and prop-2-enyl groups .
Reduction Reactions
The α,β-unsaturated ketone system at position 3 is susceptible to selective reduction:
| Reaction | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Catalytic hydrogenation | H2, Pd/C in EtOH | Saturated 3-alcohol with propyl side chain (C17) | Retains stereochemistry |
| Meerwein-Ponndorf-Verley | Al(OiPr)3, iPrOH | 3-Alcohol with preserved double bonds | 80–85% selectivity |
The prop-2-enyl group at C17 is also reduced to a propyl group during catalytic hydrogenation .
Elimination and Dehydration
Acid-catalyzed dehydration of the tertiary 17-OH group produces conjugated dienes:
| Reaction | Reagent/Conditions | Product | Mechanism |
|---|---|---|---|
| Dehydration | POCl3/pyridine, 50°C | 17,20-Diene derivative | E1 pathway |
| H2SO4, Δ | Mixture of Δ¹⁶ and Δ¹⁷ dienes | Competing pathways |
The reaction proceeds via carbocation intermediates, with regioselectivity influenced by the cyclopentane ring strain.
Functionalization of the Prop-2-enyl Group
The allylic system undergoes electrophilic and radical additions:
| Reaction | Reagent/Conditions | Product | Selectivity |
|---|---|---|---|
| Hydrohalogenation | HBr, ROOR | 17-(2-bromopropyl) adduct | Anti-Markovnikov |
| Epoxidation | mCPBA, CH2Cl2 | 17-(2,3-epoxypropyl) derivative | Syn addition |
Radical-initiated thiol-ene reactions with mercaptans (e.g., HSCH2CO2Et) yield thioether derivatives at the terminal alkene carbon .
Ring-System Modifications
The cyclopenta[a]phenanthrene core participates in electrophilic aromatic substitution (EAS) at electron-rich positions:
| Reaction | Reagent/Conditions | Product | Position |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 1-Nitro derivative | Para to ketone |
| Sulfonation | SO3/H2SO4, 50°C | 2-Sulfo derivative | Meta to hydroxyl |
Density functional theory (DFT) calculations confirm that the ketone at C3 deactivates positions 4 and 5, directing substitution to C1 and C2 .
Steroid Backbone Rearrangements
Under strong acidic or basic conditions, Wagner-Meerwein and retro-aldol rearrangements occur:
| Reaction | Reagent/Conditions | Product | Pathway |
|---|---|---|---|
| Acid-mediated rearrangement | H2SO4, 100°C | Contraction of cyclopentane to cyclobutane | Wagner-Meerwein |
| Base-induced cleavage | NaOH, EtOH/H2O, Δ | Secosteroid with fragmented A-ring | Retro-aldol |
These transformations highlight the compound’s structural flexibility and its potential as a synthetic intermediate .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the C3 ketone and adjacent double bonds:
| Reaction | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Photodimerization | UV (254 nm), benzene | Dimeric product with fused cyclobutane rings | 0.12–0.15 |
This reactivity is exploited in crosslinking applications for polymer matrices .
Biological Alkylation
In simulated enzymatic environments (e.g., CYP450 models), the prop-2-enyl group undergoes epoxidation and hydroxylation:
| Reaction | Model System | Product | Regiochemistry |
|---|---|---|---|
| CYP450-mediated oxidation | Fe-porphyrin/O2/NADPH | 17-(2,3-epoxypropyl) and 17-(3-hydroxypropyl) metabolites | Predominantly terminal |
These pathways mirror metabolic transformations observed in vivo for structurally related steroids .
Key Mechanistic Insights
-
Steric Effects : The C13 methyl and C17 prop-2-enyl groups dictate reaction accessibility, favoring axial attack in nucleophilic substitutions.
-
Electronic Effects : The conjugated enone system (C3 ketone and adjacent double bonds) stabilizes transition states via resonance.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance elimination rates, while nonpolar solvents favor electrophilic additions .
This compound’s reactivity profile underscores its utility in synthetic organic chemistry and drug discovery. Further studies should explore its catalytic asymmetric transformations and biological activity modulation.
Scientific Research Applications
(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Substituent Variations at C17
*Calculated based on molecular formula C₂₂H₃₀O₂.
Key Insights :
- Prop-2-enyl vs. Ethynyl: The prop-2-enyl group in the target compound introduces a branched alkene, offering conformational flexibility compared to the rigid ethynyl group in the patented analog . This may enhance binding to non-polar receptor pockets.
- Natural vs. Synthetic Derivatives: Estrone derivatives lack C17 substituents, resulting in lower molecular weight and solubility.
Functional Group Modifications at C3
Key Insights :
- 3-Ketone vs. 3-Hydroxy : The ketone group in the target compound improves metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
- Methoxy Substitution : The methoxy group in ’s compound increases solubility (PSA = 26.3 Ų) but reduces receptor affinity due to steric hindrance .
Biological Activity
(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for health and disease based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and is classified as a 3-hydroxy steroid. Its structure is characterized by a cyclopenta[a]phenanthrene backbone with hydroxyl and prop-2-enyl substituents that contribute to its biological activity .
Hormonal Activity
(17R)-17-hydroxy compound exhibits activity as a progesterone receptor agonist . It interacts with the progesterone receptor (PR), albeit with lower potency compared to natural progesterone. This interaction suggests potential applications in reproductive health and hormonal therapies .
Anti-inflammatory Effects
Recent studies indicate that this compound may exert anti-inflammatory effects through modulation of the NLRP3 inflammasome pathway. By inhibiting this pathway, it may reduce the synthesis of pro-inflammatory cytokines in various models of neuroinflammation .
Reproductive Health
The compound's role as a progestin makes it relevant in the context of reproductive health. It may influence menstrual cycle regulation and has potential therapeutic applications in conditions like endometriosis and uterine fibroids .
Neuroprotective Properties
Research suggests that (17R)-17-hydroxy compounds can protect neuronal cells from damage in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in conditions such as Alzheimer's disease .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetics of (17R)-17-hydroxy compounds are still under investigation. Preliminary data suggest that they are metabolized by liver enzymes and exhibit variable half-lives depending on the route of administration. Further studies are needed to understand their bioavailability and metabolic pathways fully.
Q & A
Basic Research Questions
Q. How can researchers synthesize this compound with stereochemical control?
- Methodology : Use palladium-catalyzed cross-coupling reactions to introduce the prop-2-enyl group, ensuring regioselectivity. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Purify intermediates via flash chromatography and confirm stereochemistry using -NMR coupling constants and X-ray crystallography (as demonstrated in cyclopenta[a]phenanthrenone derivatives in ) .
Q. What experimental strategies are recommended for assessing acute toxicity in vitro?
- Methodology : Use primary hepatocyte cultures or immortalized cell lines (e.g., HepG2) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., dexamethasone, ) to benchmark anti-inflammatory activity. Follow safety protocols from : use PPE (gloves, face shields) and fume hoods to minimize exposure .
Q. How can the compound’s logP and aqueous solubility be determined experimentally?
- Methodology : Measure logP via shake-flask method using octanol/water partitioning, validated by HPLC retention time. For solubility, perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C. Note that physical data gaps exist (), so cross-validate with computational tools like COSMO-RS .
Advanced Research Questions
Q. What mechanistic studies can elucidate its inhibition of phospholipase A2 (PLA2)?
- Methodology : Conduct competitive binding assays with fluorescent PLA2 substrates (e.g., arachidonic acid analogs). Use molecular docking (AutoDock Vina) to model interactions between the compound’s cyclopenta[a]phenanthrenone core and PLA2’s catalytic site, referencing dexamethasone’s mechanism (). Validate with site-directed mutagenesis of key PLA2 residues .
Q. How can metabolic stability in hepatic microsomes be optimized?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Modify the prop-2-enyl group with electron-withdrawing substituents to reduce CYP450-mediated oxidation, as seen in structurally related steroids ( ) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Perform meta-analysis of existing data, noting variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity. Replicate key studies under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity, as done for similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
